(5-Fluoro-2-propoxyphenyl)methanol
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Overview
Description
(5-Fluoro-2-propoxyphenyl)methanol is an organic compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol . This compound features a fluorine atom, a propoxy group, and a methanol group attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-2-propoxyphenyl)methanol typically involves the reaction of 5-fluoro-2-propoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-2-propoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-Fluoro-2-propoxybenzaldehyde or 5-Fluoro-2-propoxybenzoic acid.
Reduction: 5-Fluoro-2-propoxybenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Fluoro-2-propoxyphenyl)methanol has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated compounds.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (5-Fluoro-2-propoxyphenyl)methanol depends on its specific applicationThe presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a propoxy group.
(5-Fluoro-2-ethoxyphenyl)methanol: Similar structure but with an ethoxy group instead of a propoxy group.
(5-Fluoro-2-butoxyphenyl)methanol: Similar structure but with a butoxy group instead of a propoxy group.
Uniqueness
(5-Fluoro-2-propoxyphenyl)methanol is unique due to the presence of the propoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. The fluorine atom also imparts unique electronic properties, making the compound valuable in various applications, particularly in medicinal chemistry .
Properties
IUPAC Name |
(5-fluoro-2-propoxyphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6,12H,2,5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRJNGGFOUQIAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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